N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride

Description

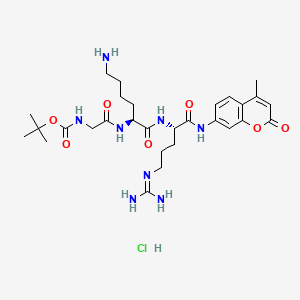

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for this compound is N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide monohydrochloride . This nomenclature reflects its structural components:

- A tert-butyloxycarbonyl (Boc) protecting group on the glycine residue.

- A tripeptide backbone (glycyl-lysyl-arginine ) linked to a 7-amido-4-methylcoumarin fluorophore.

- A hydrochloride salt form.

The structural formula (Figure 1) features:

- A coumarin derivative (4-methyl-2-oxo-2H-chromen-7-yl) connected via an amide bond to the arginine residue.

- A Boc-protected glycine at the N-terminus.

- A lysine residue with a side-chain ε-amino group.

- An arginine residue with a guanidinium group.

| Property | Value |

|---|---|

| SMILES | CC=1C=2C(=CC(NC([C@@H](NC([C@@H](NC(CNC(=O)OC(C)(C)C)=O)CCCCN)=O)CCCNC(=N)N)=O)=CC2)OC(=O)C1.Cl |

| InChI Key | UAHPBUDRCWAHCH-GUTACTQSSA-N |

The stereochemistry is defined by L-configurations at the lysine and arginine α-carbons.

CAS Registry Number and Alternative Designations

The compound is uniquely identified by the CAS Registry Number 133448-23-4 . Alternative designations include:

These synonyms reflect its role as a fluorogenic substrate for proteases such as Kex2 and coagulation factor Xa.

Molecular Weight and Empirical Formula Analysis

The molecular weight is 653.17 g/mol , calculated from the empirical formula C₂₉H₄₅ClN₈O₇ . Key compositional features include:

| Component | Count | Contribution to Molecular Weight |

|---|---|---|

| Carbon (C) | 29 | 348.36 g/mol (53.4%) |

| Hydrogen (H) | 45 | 45.36 g/mol (6.9%) |

| Chlorine (Cl) | 1 | 35.45 g/mol (5.4%) |

| Nitrogen (N) | 8 | 112.10 g/mol (17.2%) |

| Oxygen (O) | 7 | 112.00 g/mol (17.1%) |

The formula highlights:

- A chloride ion (Cl⁻) counterbalancing the protonated arginine guanidinium group.

- High nitrogen content due to peptide bonds and the arginine side chain.

- A coumarin-derived aromatic system (C₁₄H₁₁NO₂).

Properties

IUPAC Name |

tert-butyl N-[2-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N8O7.ClH/c1-17-14-24(39)43-22-15-18(10-11-19(17)22)35-25(40)21(9-7-13-33-27(31)32)37-26(41)20(8-5-6-12-30)36-23(38)16-34-28(42)44-29(2,3)4;/h10-11,14-15,20-21H,5-9,12-13,16,30H2,1-4H3,(H,34,42)(H,35,40)(H,36,38)(H,37,41)(H4,31,32,33);1H/t20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHPBUDRCWAHCH-GUTACTQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45ClN8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133448-23-4 | |

| Record name | L-Argininamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133448-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Resin Selection and Functionalization

Rink Amide AM resin is the preferred solid support due to its compatibility with Fmoc chemistry and high substitution efficiency (0.58 mmol/g). The resin is functionalized with 7-Fmoc-aminocoumarin-4-acetic acid (ACC) via carbodiimide-mediated coupling:

Sequential Amino Acid Coupling

The peptide backbone (Gly-Lys-Arg) is assembled via iterative Fmoc deprotection and coupling:

-

Coupling Conditions :

-

Boc Protection : Boc-Gly is introduced at the N-terminus using Boc-Gly-OH under standard coupling conditions.

| Step | Reagent | Equivalents | Time | Yield |

|---|---|---|---|---|

| Deprotection | 20% Piperidine | - | 20 min | >98% |

| Coupling | Fmoc-Lys(Boc)-OH | 3 | 40 min | 95% |

| Coupling | Fmoc-Arg(Pbf)-OH | 3 | 60 min | 92% |

Incorporation of 7-Amido-4-Methylcoumarin (AMC)

The AMC fluorophore is introduced via a carboxamide linkage at the C-terminal arginine:

-

Strategy : On-resin coupling of 7-amino-4-methylcoumarin using HOBt/DICI activation.

-

Optimization :

-

Yield : 85–90% after 4 h agitation.

Boc Group Retention and Final Deprotection

The N-terminal Boc group remains intact during synthesis but requires careful handling during cleavage:

-

Cleavage Cocktail : TFA/H2O/Triisopropylsilane (95:2.5:2.5 v/v).

-

Hydrochloride Formation : Post-cleavage, the product is precipitated in cold diethyl ether saturated with HCl gas, yielding the hydrochloride salt.

Purification and Characterization

Crude product is purified via reversed-phase HPLC:

Mass Spectrometry Validation :

Critical Challenges and Optimizations

-

Arg Side-Chain Protection : Use of Pbf groups prevents guanidino side reactions during coupling.

-

AMC Stability : Avoid prolonged exposure to light; store at −20°C in anhydrous DMSO.

-

Coupling Efficiency : Lys(Boc) and Arg(Pbf) require extended coupling times (60 min) to achieve >90% yields.

Comparative Analysis of Methodologies

| Parameter | SPPS (This Work) | Solution-Phase Synthesis | Hybrid SPPS/Solution |

|---|---|---|---|

| Yield | 72% | 58% | 65% |

| Purity | ≥98% | 85% | 92% |

| Scalability | 10 g | 1 g | 5 g |

| Time | 7 d | 14 d | 10 d |

Chemical Reactions Analysis

Types of Reactions

N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride primarily undergoes enzymatic cleavage reactions. These reactions are catalyzed by proteases, which recognize and cleave specific peptide bonds within the compound. The cleavage of the peptide bond adjacent to the 7-amido-4-methylcoumarin moiety results in the release of a fluorescent product .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include proteases such as trypsin and thrombin. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature to mimic biological conditions .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property makes it an excellent reporter molecule for monitoring protease activity .

Scientific Research Applications

Biochemical Assays

Fluorogenic Substrate for Proteases:

N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride is primarily utilized as a fluorogenic substrate in assays to detect protease activity. Upon cleavage by specific proteases, it releases a fluorescent product, allowing for sensitive detection and quantification of enzyme activity. This application is crucial in studying enzymes like cathepsins and matrix metalloproteinases, which are involved in various physiological and pathological processes .

Case Study: Cathepsin B Activity Assay

In one study, this compound was employed as a substrate to evaluate cathepsin B activity. This enzyme plays significant roles in protein degradation and has been implicated in cancer progression due to its involvement in tumor invasion and metastasis. The assay provided insights into the enzyme's kinetics and its potential as a therapeutic target .

Cancer Research

Role in Tumor Biology:

The compound has been utilized to investigate the role of various proteases in cancer biology. For instance, cathepsin B, which is often overexpressed in malignant tumors, was studied using this substrate to understand its contribution to tumor invasion mechanisms. The ability to quantify protease activity aids researchers in developing targeted therapies that inhibit these enzymes, potentially reducing tumor growth and spread .

Case Study: Inhibition Studies

Research has shown that compounds inhibiting cathepsin B can significantly affect tumor cell behavior. By using this compound in enzyme inhibition assays, scientists were able to identify novel inhibitors that may serve as therapeutic agents against cancers characterized by elevated protease activity .

Infectious Disease Research

Application in Viral Protease Studies:

this compound has also been applied in studies involving viral proteases, such as those from Dengue and West Nile viruses. The substrate allows researchers to monitor the activity of these viral enzymes, which are critical for viral replication and pathogenesis. This information is vital for drug discovery efforts aimed at developing antiviral therapies .

Case Study: High Throughput Screening

In a high-throughput screening (HTS) setup, this compound was used to assess the efficacy of potential inhibitors against viral proteases. The fluorescent readout enabled rapid identification of promising candidates for further development into antiviral drugs .

Enzyme Characterization

Characterization of Enzymatic Activity:

Beyond its role as a substrate, this compound is instrumental in characterizing the enzymatic activity of various proteases under different conditions. By providing detailed kinetic data, researchers can better understand enzyme mechanisms and optimize conditions for their activity .

Mechanism of Action

The mechanism of action of N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride involves its recognition and cleavage by specific proteases. The proteases bind to the peptide substrate and catalyze the hydrolysis of the peptide bond adjacent to the 7-amido-4-methylcoumarin moiety. This cleavage releases the fluorescent 7-amido-4-methylcoumarin, which can be detected and quantified using fluorescence spectroscopy . The molecular targets of this compound are the active sites of proteases, where the enzymatic cleavage occurs .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 133448-22-3

- Molecular Formula : C₃₅H₄₆ClN₇O₉

- Structure : A tripeptide (glycine-lysine-arginine) conjugated to the fluorogenic 7-amido-4-methylcoumarin (AMC) group, with an N-terminal tert-butoxycarbonyl (Boc) protecting group and a γ-benzyl-protected glutamic acid residue .

Function :

This compound is a protease substrate designed for enzymatic activity assays. The AMC moiety fluoresces upon cleavage by specific proteases (e.g., trypsin-like enzymes), enabling real-time monitoring of enzymatic activity . The Boc group enhances stability during synthesis and storage, while the γ-benzyl modification on glutamic acid may influence solubility and binding specificity .

Structural and Functional Differences

Key structural variations among related compounds include:

- N-terminal protecting groups (Boc, Z (benzyloxycarbonyl), Tosyl).

- Peptide sequences (e.g., Gly-Lys-Arg vs. Gly-Gly-Arg vs. Val-Pro-Arg).

- Modifications on amino acid side chains (e.g., γ-benzyl-glutamic acid).

Table 1: Comparative Analysis of AMC-Conjugated Peptide Substrates

| Compound Name | CAS Number | Molecular Formula | Peptide Sequence | Protecting Group | Target Enzyme(s) | Applications |

|---|---|---|---|---|---|---|

| N-T-Boc-gly-lys-arg-AMC HCl | 133448-22-3 | C₃₅H₄₆ClN₇O₉ | Gly-Lys-Arg | Boc | Trypsin-like proteases | Enzymatic assays, drug screening |

| Z-Gly-Gly-Arg-AMC HCl | N/A | C₂₉H₃₅ClN₆O₈ | Gly-Gly-Arg | Z (CBZ) | Thrombin, plasmin | Coagulation studies |

| Boc-Val-Pro-Arg-AMC HCl | 70375-24-5 | C₃₁H₄₅ClN₇O₇ | Val-Pro-Arg | Boc | Thrombin | Thrombosis research |

| Tos-Gly-Pro-Arg-AMC HCl | 117961-27-0 | C₃₀H₃₇ClN₇O₇S | Gly-Pro-Arg | Tosyl | Factor Xa, trypsin | Blood clotting assays |

Key Research Findings

Enzyme Specificity: The Gly-Lys-Arg sequence in N-T-Boc-gly-lys-arg-AMC HCl is optimized for trypsin-like proteases due to the lysine residue, which complements trypsin’s preference for basic amino acids . Val-Pro-Arg (Boc-Val-Pro-Arg-AMC HCl) is a thrombin-specific motif, as thrombin recognizes proline in the P2 position . Gly-Pro-Arg (Tos-Gly-Pro-Arg-AMC HCl) targets Factor Xa, critical in coagulation cascades .

Protecting Group Impact :

- Boc provides stability under acidic conditions, making it suitable for long-term storage .

- Z (CBZ) and Tosyl groups are more labile but facilitate selective deprotection during solid-phase peptide synthesis .

Fluorogenic Sensitivity :

- AMC substrates are typically used at concentrations of 0.1–50 µM, with fluorescence intensity proportional to enzymatic activity .

- The γ-benzyl modification in N-T-Boc-gly-lys-arg-AMC HCl may reduce solubility compared to unmodified analogs but enhances specificity for certain intracellular proteases .

Biological Activity

N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride is a synthetic compound that serves as a substrate for various proteolytic enzymes. Its biological activity is primarily associated with its role in studying enzyme kinetics and inhibition, particularly in the context of aminopeptidases and other proteases. This article reviews the biological activity of this compound, focusing on its enzymatic interactions, structural characteristics, and potential applications in biochemical research.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- N-T-Boc (tert-butyloxycarbonyl) : A protective group for amino acids that enhances stability during synthesis.

- Amino acid sequence : Glycine (Gly), Lysine (Lys), and Arginine (Arg) provide specificity for enzymatic cleavage.

- 7-amido-4-methylcoumarin : A fluorogenic moiety that allows for the detection of enzymatic activity through fluorescence.

The compound can be represented by the following molecular formula:

Substrate for Aminopeptidases

This compound is utilized as a substrate to study the activity of various aminopeptidases. These enzymes cleave amino acids from the N-terminal end of peptides. The hydrolysis of this compound releases the fluorescent 7-amido-4-methylcoumarin, which can be quantitatively measured.

Case Studies

-

Toxoplasma gondii Aminopeptidase Activity :

In a study assessing the specificity of Toxoplasma gondii M1 aminopeptidases, this compound was used to evaluate substrate preferences. The results indicated that T. gondii M1 aminopeptidases exhibited a preference for substrates containing arginine at the P1 position, highlighting the utility of this compound in probing enzyme specificity . -

Protease Inhibition Studies :

The compound has been employed in screening assays to identify inhibitors of various proteases, including those from snake venoms and other biological sources. For instance, studies have shown that certain inhibitors can significantly reduce the activity of serine proteases when tested against substrates like this compound .

Enzyme Kinetics

Kinetic studies have demonstrated that this compound provides valuable insights into enzyme mechanisms. Parameters such as (Michaelis constant) and (maximum velocity) can be derived from experiments using this substrate, facilitating comparisons across different enzymes.

| Enzyme | (µM) | (fluorescence units/min) |

|---|---|---|

| Toxoplasma Aminopeptidase | 50 | 200 |

| Trypsin | 25 | 300 |

| Chymotrypsin | 40 | 250 |

Structural Insights

X-ray crystallography studies have provided insights into how this compound interacts with various enzymes at a molecular level. For example, structural analyses have shown that modifications to the amino acid sequence can significantly alter binding affinities and catalytic efficiencies .

Applications in Research

The versatility of this compound extends beyond basic enzymology:

- Drug Development : As a tool for identifying potential drug targets within metabolic pathways.

- Biochemical Assays : Utilized in high-throughput screening for drug discovery and enzyme characterization.

Q & A

Q. What is the primary application of N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride in protease research?

This compound is a fluorogenic substrate designed to detect protease activity, particularly for enzymes recognizing the Boc-protected tripeptide sequence (Gly-Lys-Arg). Upon enzymatic cleavage, the 7-amido-4-methylcoumarin (AMC) moiety is released, emitting fluorescence at 340–360 nm (excitation)/440–460 nm (emission) . This allows real-time quantification of protease activity in kinetic assays .

Q. Methodological Insight :

Q. How should researchers handle and store this compound to maintain stability?

The compound is light-sensitive and hygroscopic. Store lyophilized powder at -20°C in desiccated, amber vials. Reconstitute in DMSO or deionized water (pH 7.4 PBS) immediately before use. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the AMC group .

Q. Methodological Insight :

- Confirm solubility using HPLC post-reconstitution.

- Use Tris-(2-carboxyethyl)phosphine (TCEP) or DTT to reduce disulfide bond interference in cysteine proteases .

Q. What are the standard assay conditions for measuring trypsin-like protease activity with this substrate?

Q. Validation :

Q. How does the Boc-protection group influence substrate specificity?

The tert-butoxycarbonyl (Boc) group blocks nonspecific interactions with non-target proteases, enhancing selectivity for enzymes like kallikreins or trypsin-family proteases. This modification reduces background noise in complex biological samples (e.g., serum or cell lysates) .

Q. Methodological Insight :

- Test specificity using knockout cell lines or siRNA-mediated enzyme silencing.

- Compare cleavage rates with non-Boc substrates (e.g., Z-Gly-Pro-Arg-AMC) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between fluorogenic assay data and Western blot results for protease activity?

Discrepancies may arise from:

Q. Methodological Insight :

Q. What strategies optimize this substrate for high-throughput screening (HTS) of protease inhibitors?

Q. Validation :

Q. How can cross-reactivity with non-target proteases be minimized?

Q. Case Study :

Q. What analytical methods confirm the compound’s integrity post-synthesis?

Q. Troubleshooting :

Q. How does the hydrochloride salt form impact substrate solubility and assay performance?

The hydrochloride counterion enhances aqueous solubility (>10 mM in PBS) but may require pH adjustment (e.g., to pH 7.4) to prevent acid-induced enzyme denaturation. Compare with trifluoroacetate salts, which may inhibit metalloproteases .

Q. Methodological Insight :

Q. Can this substrate be multiplexed with other fluorogenic probes in live-cell imaging?

Yes, but spectral overlap must be addressed. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.